Cas no 1261899-48-2 (4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid)

4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chloro group at the 4-position and a 4-methoxy-3-methylphenyl moiety at the 3-position of the benzene ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate in the development of biologically active molecules. Its structural features, including the electron-donating methoxy group and sterically influencing methyl group, may enhance reactivity in coupling reactions or serve as a precursor for further functionalization. The compound’s well-defined aromatic framework makes it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators.
4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid structure
1261899-48-2 structure
Product Name:4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid
CAS No:1261899-48-2
MF:C15H13ClO3
MW:276.714923620224
MDL:MFCD18320391
CID:2762151
PubChem ID:53226294
Update Time:2025-06-08

4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • MFCD18320391
    • 4-CHLORO-3-(4-METHOXY-3-METHYLPHENYL)BENZOIC ACID
    • DTXSID40690005
    • 6-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
    • 1261899-48-2
    • 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid, 95%
    • 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid
    • MDL: MFCD18320391
    • Inchi: 1S/C15H13ClO3/c1-9-7-10(4-6-14(9)19-2)12-8-11(15(17)18)3-5-13(12)16/h3-8H,1-2H3,(H,17,18)
    • InChI Key: ZDEOBHAXCVXFQG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)O)C=C1C1=CC=C(C(C)=C1)OC

Computed Properties

  • Exact Mass: 276.0553220Da
  • Monoisotopic Mass: 276.0553220Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 46.5Ų

4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB327565-5 g
4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid, 95%; .
1261899-48-2 95%
5g
€1159.00 2023-04-26
abcr
AB327565-5g
4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid, 95%; .
1261899-48-2 95%
5g
€1159.00 2025-04-21

4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261899-48-2)
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:03
Price ($):687.0
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Additional information on 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid

4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid (CAS No. 1261899-48-2): An Overview

4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid (CAS No. 1261899-48-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid consists of a benzoic acid core substituted with a 4-chloro and a 3-(4-methoxy-3-methylphenyl) group. The presence of these functional groups imparts specific physicochemical properties that make it an attractive candidate for drug design and synthesis. The chloro substituent on the benzene ring can enhance the lipophilicity of the molecule, while the methoxy and methyl groups on the adjacent phenyl ring contribute to its overall stability and reactivity.

Recent studies have highlighted the potential of 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its ability to modulate specific enzymes and receptors involved in inflammatory and neurodegenerative diseases. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential lead compound for the development of anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid has also been investigated for its neuroprotective properties. Studies conducted on animal models have indicated that this compound can reduce oxidative stress and protect neurons from damage caused by neurotoxic agents. These findings suggest that it may have therapeutic potential in treating conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid has also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its effectiveness as a therapeutic agent. The compound is well-absorbed orally and has a moderate half-life, allowing for sustained therapeutic effects with minimal dosing frequency.

In terms of safety, preclinical studies have indicated that 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects. Current phase I clinical trials are underway to assess its safety and pharmacokinetics in healthy volunteers.

The synthetic route for producing 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid is well-established and can be efficiently carried out using standard organic synthesis techniques. The key steps involve the coupling of 4-chlorobenzoic acid with 4-methoxy-3-methylphenylboronic acid using palladium-catalyzed cross-coupling reactions. This synthetic approach ensures high yields and purity, making it suitable for large-scale production.

In conclusion, 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid (CAS No. 1261899-48-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological activities and pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential in treating various diseases and conditions.

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Amadis Chemical Company Limited
(CAS:1261899-48-2)
A1112814
Purity:99%
Quantity:5g
Price ($):687.0
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